molecular formula C10H11BrO2 B1469707 Methyl 4-bromo-2,3-dimethylbenzoate CAS No. 6021-32-5

Methyl 4-bromo-2,3-dimethylbenzoate

Cat. No. B1469707
CAS RN: 6021-32-5
M. Wt: 243.1 g/mol
InChI Key: OBGPZONEGQIWOS-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,3-dimethylbenzoate” is a chemical compound with the molecular formula C10H11BrO2 .


Molecular Structure Analysis

The structure of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, reveals the presence of two crystallographically unique rotomers in the lattice . The position of ortho-fluoro azo rings differ between the two rotomers .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular weight of 229.07 . It is soluble in methanol .

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-2,3-dimethylbenzoate has several advantages for use in laboratory experiments. It is a white crystalline solid with a melting point of 103.3 °C, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. The reaction is also relatively simple to carry out, and the product can be isolated by filtration. However, there are some limitations to its use in laboratory experiments. The reaction requires the use of bromine, which is a toxic and corrosive substance, and the reaction must be carried out at elevated temperatures.

Future Directions

The use of methyl 4-bromo-2,3-dimethylbenzoate as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds could be further explored. Its potential use in the synthesis of various dyes and pigments could also be investigated. In addition, the use of this compound in the synthesis of various other organic compounds could be explored. Finally, its potential use in the synthesis of various nanomaterials could be investigated.

Scientific Research Applications

Methyl 4-bromo-2,3-dimethylbenzoate is used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various other organic compounds. In addition, it is used as an intermediate in the synthesis of various other organic compounds. It is also used in the synthesis of various dyes and pigments.

Safety and Hazards

“Methyl 4-bromo-2,3-dimethylbenzoate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-bromo-2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPZONEGQIWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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